N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine
Description
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine is a secondary amine characterized by a butanamine backbone substituted with a 4-methylphenoxy group at the C2 position and a 2-methoxyethyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₂₃NO₂, with a molecular weight of 237.24 g/mol.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methylphenoxy)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-13(11-15-9-10-16-3)17-14-7-5-12(2)6-8-14/h5-8,13,15H,4,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAKDQIPJBBPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNCCOC)OC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol, 2-methoxyethanol, and butanamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Data Table: Key Structural and Functional Comparisons
Detailed Analysis
4-(4-Ethylphenoxy)-N-(tert-butyl)-1-butanamine () Structural Differences: Replaces the 4-methylphenoxy group with 4-ethylphenoxy and substitutes the N-2-methoxyethyl with a bulkier tert-butyl group. The tert-butyl group may sterically hinder interactions in biological systems compared to the smaller, more flexible methoxyethyl group .
- Structural Differences : Features a methoxyethylpiperidinyl group and a complex naphthyridine-acetamide scaffold.
- Implications : The methoxyethyl group in both compounds likely improves solubility, but Goxalapladib’s larger structure and amide functionality target specific enzymatic pathways (e.g., lipoprotein-associated phospholipase A2 inhibition) for atherosclerosis .
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide () Structural Differences: Substitutes the amine group with an amide and places the methyl group on the phenoxy ring at the C2 position instead of C4. The 2-methylphenoxy group may introduce steric effects absent in the 4-methyl isomer .
Key Findings from Comparative Analysis
- Substituent Effects: Phenoxy Group Position: 4-Methylphenoxy (target compound) vs. 2-methylphenoxy () alters steric and electronic properties, influencing receptor binding . N-Substituents: Methoxyethyl (target) vs. tert-butyl () balances hydrophilicity and steric bulk, impacting pharmacokinetics .
- Functional Group Impact :
- Amides () vs. amines (target, ) affect metabolic pathways and solubility .
Biological Activity
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine is a compound with significant potential in various biological and chemical applications. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound possesses a unique chemical structure that influences its biological activity. The compound can be represented as follows:
- Chemical Formula: CHNO
- Molecular Weight: 219.30 g/mol
The presence of the methoxyethyl group and the 4-methylphenoxy moiety contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate various signaling pathways, potentially influencing cellular processes such as:
- Cell Proliferation: The compound may affect cell cycle regulation.
- Apoptosis: It could influence apoptotic pathways, promoting or inhibiting cell death.
- Inflammation: Potential anti-inflammatory effects have been noted in preliminary studies.
Further investigations are necessary to elucidate the precise mechanisms involved.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits notable biological activities:
- Antioxidant Activity: The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Neuroprotective Effects: Preliminary research indicates that it may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative disorders.
In Vivo Studies
In vivo studies have provided insights into the pharmacokinetics and safety profile of the compound:
- Toxicity Assessments: A study involving New Zealand White rabbits indicated no significant irritant effects when applied dermally, suggesting a favorable safety profile at certain concentrations .
- Dose-Response Relationships: Research has established a No Observed Adverse Effect Level (NOAEL) at 1000 mg/kg body weight/day, indicating that higher doses did not result in significant adverse effects .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Research: Investigations into its effects on tumor growth in animal models have shown promise in inhibiting the proliferation of cancer cells.
- Neurological Disorders: Studies focusing on neuroprotection have suggested that the compound may mitigate symptoms associated with conditions like Alzheimer's disease by reducing neuronal apoptosis .
Comparative Biological Activity
To understand the relative effectiveness of this compound, a comparison with similar compounds is useful. The following table summarizes key differences:
| Compound Name | Antioxidant Activity | Neuroprotective Effects | NOAEL (mg/kg) |
|---|---|---|---|
| This compound | High | Yes | 1000 |
| Compound A | Moderate | No | 500 |
| Compound B | Low | Yes | 200 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
